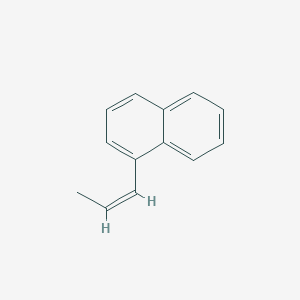
(Z)-1-(1-naphthyl)-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(Prop-1-en-1-yl)naphthalene: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a prop-1-en-1-yl group attached to the first carbon of the naphthalene ring in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Prop-1-en-1-yl)naphthalene typically involves the reaction of naphthalene with prop-1-en-1-yl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of (Z)-1-(Prop-1-en-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-1-(Prop-1-en-1-yl)naphthalene can undergo oxidation reactions to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of 1-propyl naphthalene.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Z)-1-(Prop-1-en-1-yl)naphthalene exerts its effects depends on the specific reaction or application. In chemical reactions, the prop-1-en-1-yl group can act as an electron-donating group, influencing the reactivity of the naphthalene ring. In biological systems, it may interact with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues.
Comparaison Avec Des Composés Similaires
(E)-1-(Prop-1-en-1-yl)naphthalene: The E-isomer of the compound with different spatial arrangement.
1-Propyl naphthalene: A reduced form of the compound with a propyl group instead of a prop-1-en-1-yl group.
1-Vinylnaphthalene: A similar compound with a vinyl group attached to the naphthalene ring.
Uniqueness:
- The Z-configuration of the prop-1-en-1-yl group in (Z)-1-(Prop-1-en-1-yl)naphthalene imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its E-isomer and other similar compounds.
Propriétés
Formule moléculaire |
C13H12 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-[(Z)-prop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-10H,1H3/b6-2- |
Clé InChI |
ZZPDMMIMRUGHBQ-KXFIGUGUSA-N |
SMILES isomérique |
C/C=C\C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
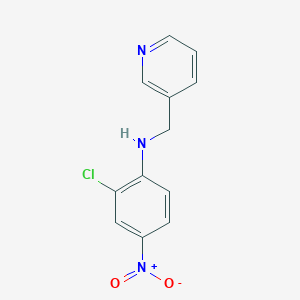
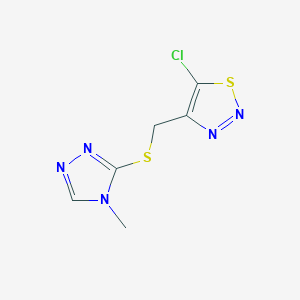
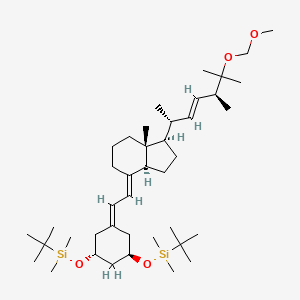
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
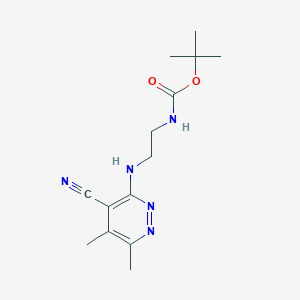
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
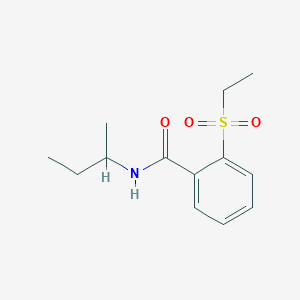

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
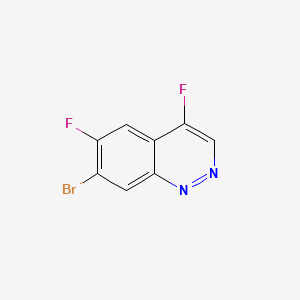

![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
